molecular formula C14H13N3O4S B2884780 2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 494825-63-7

2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B2884780
CAS No.: 494825-63-7
M. Wt: 319.34
InChI Key: LIBAHECQDPGWEQ-UHFFFAOYSA-N
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Description

2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid ( 494825-63-7) is a synthetic heterocyclic compound with a molecular formula of C14H13N3O4S and a molecular weight of 319.34 g/mol. This chemical features a 1,2,4-triazole core, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities . The structure incorporates a benzodioxole group and an allyl substitution on the triazole ring, which can be critical for interaction with biological targets. While specific biological data for this exact molecule may be limited, derivatives of 1,2,4-triazole-3-thione are extensively researched for their potential as antiviral agents, including activity against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show promise against drug-resistant mutant strains . Furthermore, this class of compounds is widely investigated for antimicrobial , anticancer , anticonvulsant , and anti-inflammatory applications . The presence of the sulfur and nitrogen atoms in the triazolethione ring provides multiple nucleophilic centers, making it a versatile building block for further chemical derivatization and structure-activity relationship (SAR) studies . This reagent is provided as a high-purity solid for research purposes to support drug discovery and development efforts. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-2-5-17-13(15-16-14(17)22-7-12(18)19)9-3-4-10-11(6-9)21-8-20-10/h2-4,6H,1,5,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBAHECQDPGWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS Number: 579439-80-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, with a molecular weight of 416.51 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, and a benzo[d][1,3]dioxole moiety that enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of benzotriazole have shown moderate antibacterial and antifungal activity against various strains, including both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups in these compounds often correlates with enhanced antimicrobial efficacy .

A study evaluated the antibacterial activity of various triazole derivatives against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). The results demonstrated that certain triazole compounds had minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Activity

Triazole derivatives have also been studied for their anti-inflammatory properties. For example, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. These studies suggest that such compounds can reduce inflammation by modulating signaling pathways involved in inflammatory responses .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been explored in various studies. For instance, some triazole derivatives were found to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases or modulation of cell cycle regulators. The structure of the compound may contribute to its ability to interact with cellular targets involved in tumor growth and proliferation .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialModerate antibacterial activity against MRSA with MIC values ranging from 12.5–25 µg/mL.
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro; potential for therapeutic applications in inflammatory diseases.
AnticancerInduction of apoptosis in various cancer cell lines; effective modulation of tumor growth pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities:

Compound Name Substituents on Triazole Core Melting Point (°C) Yield (%) Key Biological Activity/Notes Reference
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (7a) Allyl, pyridin-2-yl, thioacetic acid 109–111 75 Antimicrobial potential (inferred)
2-((4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (7b) Allyl, pyridin-3-yl, thioacetic acid 90 60 Lower thermal stability vs. 7a
2-((5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid Methyl, (benzodioxol-5-yloxy)methyl, thioacetic acid Not reported Not reported Structural analog with methyl substitution; increased steric hindrance
N-{2-[4-Allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide Allyl, thiazol-2-yl, acetamide derivative Not reported Not reported ACE2 binding energy: -5.51 kcal/mol (suggests antiviral potential)
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide Allyl, furan-2-yl, benzodioxol-5-yl acetamide Not reported Not reported Enhanced lipophilicity due to benzodioxol substituent

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Pyridinyl substituents (7a, 7b) reduce melting points compared to benzodioxol derivatives, likely due to weaker intermolecular interactions .
  • The allyl group improves synthetic yields (e.g., 75% for 7a vs. 60% for 7b) by stabilizing intermediates during cyclization .

Biological Activity Trends: Compounds with benzodioxol or thiazole moieties exhibit enhanced bioactivity.

Acetamide derivatives (e.g., ) exhibit higher metabolic stability compared to carboxylic acid analogs due to reduced susceptibility to esterase cleavage .

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation of hydrazides with nitriles or imidates. For benzo[d]dioxol-5-yl-containing precursors, 5-(benzo[d]dioxol-5-yl)-1H-1,2,4-triazole-3-thiol serves as a critical intermediate. Patent US9512121B2 demonstrates analogous triazole syntheses using thiourea-mediated cyclization under refluxing ethanol, yielding thiol-functionalized triazoles.

Allylation at N4

Alkylation of the triazole’s N4 position employs allyl bromide or allyl chloride in polar aprotic solvents (e.g., DMF, THF) with bases like potassium carbonate. This step requires careful stoichiometry to prevent over-alkylation.

Stepwise Preparation Methods

Synthesis of 5-(Benzo[d]dioxol-5-yl)-1H-1,2,4-triazole-3-thiol

Procedure :

  • React benzo[d]dioxol-5-carbohydrazide with potassium thiocyanate in acidic ethanol under reflux for 12 hours.
  • Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
  • Purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Mechanism :
$$
\text{Ar-CONHNH}2 + \text{KSCN} \xrightarrow{\text{HCl}} \text{Ar-C(=S)-NHNH}2 \xrightarrow{\Delta} \text{Ar-1,2,4-triazole-3-thiol}
$$
Cyclization proceeds via thiourea intermediate formation, followed by intramolecular dehydration.

N4-Allylation of the Triazole Core

Procedure :

  • Suspend 5-(benzo[d]dioxol-5-yl)-1H-1,2,4-triazole-3-thiol (1 eq) in anhydrous DMF.
  • Add allyl bromide (1.2 eq) and potassium carbonate (2 eq).
  • Stir at 60°C for 6 hours under nitrogen.
  • Quench with ice water and extract with dichloromethane.
  • Purify via reverse-phase column chromatography (C18 silica, methanol/water gradient).

Optimization Notes :

  • Excess allyl bromide leads to di-allylated byproducts.
  • Anhydrous conditions prevent hydrolysis of the allylating agent.

Thioacetic Acid Moiety Incorporation

Procedure :

  • Dissolve 4-allyl-5-(benzo[d]dioxol-5-yl)-4H-1,2,4-triazole-3-thiol (1 eq) in methanol.
  • Add bromoacetic acid (1.5 eq) and triethylamine (3 eq).
  • Reflux at 80°C for 4 hours.
  • Concentrate under reduced pressure and recrystallize from ethanol/water.

Reaction Scheme :
$$
\text{Triazole-SH} + \text{BrCH}2\text{COOH} \xrightarrow{\text{Et}3\text{N}} \text{Triazole-S-CH}_2\text{COOH} + \text{HBr}
$$
The thiolate anion attacks the electrophilic carbon of bromoacetic acid, displacing bromide.

Alternative Synthetic Routes

One-Pot Cyclization-Alkylation

A modified approach condenses benzo[d]dioxol-5-carbohydrazide , allyl isothiocyanate , and chloroacetic acid in a single reactor:

  • Heat reactants in acetic acid at 100°C for 8 hours.
  • Neutralize and extract with ethyl acetate.
  • Yield: ~45% (crude), improving to 68% after HPLC purification.

Advantages :

  • Reduces purification steps.
  • In situ protection of the thiol group minimizes oxidation.

Solid-Phase Synthesis

Patents describe immobilizing the triazole precursor on Wang resin for sequential functionalization:

  • Couple 4-allyl-1,2,4-triazole to resin via carboxylic acid linkers.
  • Perform on-resin alkylation with bromoacetic acid.
  • Cleave product using TFA/water (95:5).

Benefits :

  • High purity (>95% by HPLC).
  • Scalable for gram-scale production.

Critical Analysis of Methodologies

Yield Comparison Table

Method Key Step Yield (%) Purity (%)
Stepwise Synthesis Sequential alkylation 62 98
One-Pot Concurrent reactions 68 95
Solid-Phase Resin-based functionalization 75 99

Data extrapolated from analogous syntheses in US9512121B2 and WO2008043733A1.

Solvent Impact on Reaction Efficiency

  • DMF : Enhances alkylation rates but complicates purification.
  • THF : Slower reactions but higher selectivity for mono-allylation.
  • Ethanol : Suitable for cyclization but ineffective for thioether formation.

Scalability and Industrial Considerations

Cost-Benefit Analysis

  • Allyl bromide vs. allyl chloride : The former offers faster kinetics but higher cost.
  • Reverse-phase chromatography vs. recrystallization : Chromatography increases purity but reduces throughput.

Q & A

Q. What are the established synthetic routes for this compound, and what conditions optimize yield?

The synthesis involves multi-step reactions starting with the formation of the 1,2,4-triazole core, followed by thioether linkage and acetic acid functionalization. Key steps include:

  • Allylation : Introduction of the allyl group at the 4-position of the triazole ring under reflux in aprotic solvents (e.g., acetonitrile) .
  • Thioacetic acid coupling : Reaction with mercaptoacetic acid under inert atmospheres (N₂/Ar) to minimize oxidation .
  • Purification : Recrystallization from ethanol or ethanol-DMF mixtures to achieve >95% purity . Methodological Tip: Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm completion with HPLC .

Q. How is the compound’s structure validated post-synthesis?

Structural confirmation employs:

  • 1H NMR : Peaks at δ 2.8–3.2 ppm (thioacetic acid -CH₂), δ 5.1–5.3 ppm (allyl protons), and δ 6.7–6.9 ppm (benzo[d][1,3]dioxolyl aromatic protons) .
  • IR spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1250–1270 cm⁻¹ (C-O-C of dioxolane) .
  • Elemental analysis : Deviation <0.3% between calculated and observed C/H/N/S values .

Q. What preliminary biological activities have been reported?

The compound exhibits broad-spectrum antimicrobial activity , with MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans. Activity correlates with methoxy substitutions on the triazole ring .

Advanced Research Questions

Q. How do substituent variations on the triazole ring influence bioactivity?

  • Methoxy groups : 3,4-Dimethoxy substitution enhances antifungal activity (MIC = 2 µg/mL) due to increased lipophilicity and membrane penetration .
  • Allyl vs. alkyl groups : The allyl moiety improves metabolic stability compared to methyl/ethyl analogs, as shown in hepatic microsome assays . Experimental Design: Synthesize derivatives with systematic substituent changes and test in standardized broth microdilution assays (CLSI guidelines) .

Q. What are the degradation pathways under stressed conditions?

  • Hydrolytic degradation : The thioether bond is susceptible to acidic/alkaline hydrolysis, generating 5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole-3-thiol and acetic acid derivatives .
  • Oxidative degradation : Allyl group oxidation forms an epoxide intermediate, detectable via LC-MS (m/z 320.1) . Methodological Tip: Conduct forced degradation studies (70°C, 75% RH, 0.1N HCl/NaOH) and quantify degradation products using mass balance protocols (Table 1, ).

Q. How can computational models predict toxicity and guide drug development?

  • Acute toxicity : Predicted LD₅₀ values (200–400 mg/kg) using QSAR models align with in vivo rodent data, suggesting low systemic toxicity .
  • ADMET profiling : SwissADME predicts high gastrointestinal absorption but moderate CYP3A4 inhibition, necessitating structural optimization .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Side reactions : Competing esterification of the acetic acid moiety requires strict pH control (pH 6–7) and low temperatures (0–5°C) during coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate gradient) resolves co-eluting impurities, but microwave-assisted synthesis reduces side products by 30% .

Methodological Considerations Table

Research Aspect Key Technique Critical Parameters Reference
Synthesis OptimizationMicrowave-assisted reactionPower: 150 W, Time: 15 min, Solvent: DMF
Degradation AnalysisLC-MS/MSColumn: C18, Mobile phase: 0.1% formic acid
Toxicity PredictionQSAR (ADMETLab 2.0)Descriptors: Topological polar surface area
Bioactivity ScreeningBroth microdilution assayInoculum: 1.5×10⁸ CFU/mL, Incubation: 24h, 37°C

Key Data Contradictions

  • Antifungal activity : reports MIC = 4 µg/mL for C. albicans, while derivatives in show reduced activity (MIC = 16 µg/mL) with bulkier substituents. This highlights the need for precise SAR studies .
  • Synthetic yield : Conventional reflux (50–60% yield) vs. microwave methods (75% yield) suggests a trade-off between speed and scalability .

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